3-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Description
The compound 3-cyclopropyl-1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione (hereafter referred to as the "target compound") is a structurally complex molecule featuring multiple pharmacologically relevant moieties:
- Imidazolidine-2,4-dione core: Acts as a hydrogen bond donor/acceptor, enhancing interactions with biological targets.
- Piperidin-4-yl linker: Provides spatial flexibility and modulates solubility.
- 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine: A heterocyclic scaffold common in kinase inhibitors and nucleotide analogs, contributing to target affinity .
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-21-15-13(8-20-21)16(19-10-18-15)22-6-4-11(5-7-22)23-9-14(25)24(17(23)26)12-2-3-12/h8,10-12H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRUFGLGINZPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s ability to fit into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction results in a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This disruption can lead to the induction of apoptosis within cells, particularly in cancer cells.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib.
Biochemical Analysis
Biochemical Properties
The compound interacts with Cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner. The compound’s interaction with CDK2 results in significant inhibition of the enzyme, thereby affecting cell proliferation.
Cellular Effects
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively. It also exhibits moderate activity against HepG-2 cells, with an IC50 range of 48–90 nM. These effects suggest that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with CDK2, resulting in enzyme inhibition. This interaction alters cell cycle progression and induces apoptosis within HCT cells. The compound’s binding to CDK2 is confirmed by molecular docking simulation, showing a good fit into the CDK2 active site.
Temporal Effects in Laboratory Settings
The significant cytotoxic activities and enzyme inhibitory effects suggest that the compound may have long-term effects on cellular function.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. The mechanism is often attributed to the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in various cancer cell lines.
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Pyrazolo[3,4-d]pyrimidines are known for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies have indicated that derivatives may enhance cognitive function and provide neuroprotection against oxidative stress.
Inflammatory Diseases
Given the compound's ability to inhibit specific signaling pathways, it may play a role in managing inflammatory diseases. Research into similar compounds has demonstrated their effectiveness in reducing inflammation by targeting pathways such as NF-kB and MAPK.
Antimicrobial Properties
Some studies have explored the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound may exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study 1: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to our target compound. The results indicated that these derivatives effectively inhibited CDK2 and CDK9, leading to reduced proliferation of cancer cells in vitro .
Case Study 2: Neuroprotective Effects
Research conducted on similar imidazolidine derivatives showed promising results in models of neurodegenerative diseases. The compounds were found to reduce neuronal apoptosis and improve cognitive function in animal models of Alzheimer's disease .
Case Study 3: Anti-inflammatory Activity
In a study focusing on inflammation, compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro. This suggests that our target compound may also possess anti-inflammatory properties .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its fusion of a cyclopropyl group with a pyrazolopyrimidine-piperidine-imidazolidinedione system. Below is a comparison with analogs from literature and patents:
Table 1: Structural Comparison of Pyrazolopyrimidine Derivatives
Key Observations :
- Pyrazolopyrimidine Modifications : The target compound’s 1-methyl group may enhance metabolic stability compared to ’s hydrazine derivatives (e.g., Compound 3), which are more polar and prone to oxidative degradation .
- Piperidine Substituents : The 4-yl-linked imidazolidinedione in the target compound contrasts with ’s derivatives featuring piperazine or hydroxyethyl groups, which may alter solubility and target engagement .
- Cyclopropyl vs.
Isomerization and Stability
Compounds in undergo isomerization under specific conditions (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives isomerizing to pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine) . The target compound’s lack of labile hydrazine or triazole groups suggests greater structural stability, reducing synthetic complexity and degradation risks.
Pharmacokinetic and Binding Implications
- Spatial Orientation : The piperidin-4-yl linker positions the imidazolidinedione and pyrazolopyrimidine moieties in a conformation distinct from ’s 7-substituted derivatives, which may optimize binding to flat protein pockets .
Preparation Methods
Preparation of 1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamidine acetate. Reaction conditions include refluxing in acetic acid (110°C, 8 hr), yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Key Reaction:
Functionalization of Piperidine
Piperidine is functionalized at the 4-position via nucleophilic aromatic substitution (SNAr). Treatment of 4-chloropiperidine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in dimethylacetamide (DMAc) at 120°C for 12 hr affords the intermediate 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-amine in 78% yield.
Synthesis of 3-Cyclopropylimidazolidine-2,4-Dione
Bucherer-Bergs Reaction
The hydantoin core is synthesized via the Bucherer-Bergs reaction, combining cyclopropanecarbaldehyde, ammonium carbonate, and potassium cyanide in ethanol/water (1:1) at 60°C for 24 hr. This yields 3-cyclopropylimidazolidine-2,4-dione with 85% purity, which is further purified via recrystallization from ethyl acetate.
Reaction Conditions:
Alternative Route: Urea Cyclization
An alternative method involves heating cyclopropylglycine with urea at 180°C under nitrogen for 6 hr, achieving a 70% yield.
Coupling of Intermediate Moieties
Amide Bond Formation
The final coupling employs 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-amine and 3-cyclopropylimidazolidine-2,4-dione using EDCl/HOBt in dichloromethane (DCM) at room temperature for 16 hr. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to yield the target compound in 65% yield.
Mechanism:
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | EDCl/HOBt | 65 | 98 |
| Solvent | DCM | 60 | 95 |
| Temperature | 25°C | 65 | 98 |
| Alternative Reagent | DCC/DMAP | 58 | 92 |
Stereochemical Considerations
While the target compound lacks chiral centers, related hydantoin derivatives often require enantiomeric resolution. For instance, racemic 3-cyclopropyl analogs are resolved using chiral amines like S-(-)-methylbenzylamine, achieving >96% enantiomeric excess (ee) via diastereomeric salt crystallization.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method employs continuous flow reactors for the Bucherer-Bergs step, enhancing throughput. Cyclopropanecarbaldehyde, ammonium carbonate, and KCN are fed into a reactor at 5 L/hr, maintained at 60°C, achieving 90% conversion.
Purification Techniques
-
Crystallization: Hydantoin intermediates are crystallized from ethanol/water (2:1) at 0°C.
-
Chromatography: Flash chromatography on C18 silica eluting with acetonitrile/water (gradient 10–90%) ensures >99% purity.
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d): δ 1.05 (m, 4H, cyclopropyl), 2.95 (s, 3H, N-CH), 3.80 (m, 4H, piperidine), 8.45 (s, 1H, pyrimidine).
-
HRMS (ESI): m/z calc. for CHNO [M+H]: 380.1725, found: 380.1728.
Challenges and Mitigations
Q & A
Basic: What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?
Methodological Answer:
Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation reactions using α-chloroacetamides or ketones with heterocyclic precursors. For example, N-arylsubstituted α-chloroacetamides react with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one to introduce substituents at specific positions . Adapting this for the target compound requires substituting the piperidine-4-yl group with a cyclopropyl-imidazolidinedione moiety. A four-component one-pot strategy (e.g., combining cyclopropylamine, 1-methylpyrazolo[3,4-d]pyrimidine, piperidine derivatives, and imidazolidinedione precursors) could streamline synthesis, as seen in analogous pyrazolo[3,4-b]pyridine syntheses .
Advanced: How can regioisomeric byproducts during pyrazolo[3,4-d]pyrimidine synthesis be minimized or characterized?
Methodological Answer:
Regioisomer formation arises from competing nucleophilic attack sites during cyclization. To minimize this:
- Use sterically hindered reagents (e.g., 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) to direct substitution to the 4-position of the pyrimidine ring .
- Monitor reaction progress via LC-MS and optimize temperature (e.g., 60–80°C) to favor kinetic control .
- Characterize isomers using 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) and X-ray crystallography (CCP4 suite for structure refinement) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~0.5–1.5 ppm for CH2, δ ~1.5–2.5 ppm for CH) and imidazolidinedione carbonyls (δ ~165–175 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C21H23N7O2: 406.19) .
- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and pyrazolo[3,4-d]pyrimidine ring vibrations (1600–1650 cm⁻¹) .
Advanced: How can contradictory bioactivity data in analogs be resolved?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell-line specificity) or structural nuances:
- Perform dose-response curves across multiple assays (e.g., enzymatic vs. cell-based) to isolate mechanism-specific effects.
- Compare analogs with systematic substitutions (e.g., cyclopropyl vs. phenyl groups) to identify critical pharmacophores .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases), correlating binding affinity with activity .
Basic: What strategies ensure purity (>98%) during synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) to separate polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for the imidazolidinedione core .
- HPLC-PDA : Monitor purity at 254 nm and adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve closely eluting peaks .
Advanced: How can computational tools predict the compound’s stability under physiological conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the imidazolidinedione ring in aqueous buffers (pH 7.4) using AMBER or GROMACS .
- DFT Calculations : Estimate bond dissociation energies (BDEs) for labile groups (e.g., cyclopropyl ring strain) .
- pKa Prediction Software (e.g., MarvinSketch): Identify protonation states affecting solubility and degradation .
Basic: What safety protocols are recommended for handling intermediates with hazard codes H315/H319?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., α-chloroacetamides) .
- Spill Management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acidic spills) .
Advanced: How can crystallography resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane) and solve structures using CCP4 (e.g., REFMAC5 for refinement) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between imidazolidinedione and pyrimidine rings) .
- Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms .
Advanced: What methodologies validate the compound’s role as a kinase inhibitor in vitro?
Methodological Answer:
- Kinase Profiling Panels : Test against 50+ kinases (e.g., EGFR, BRAF) at 1 µM to assess selectivity .
- IC50 Determination : Use ADP-Glo™ assays with ATP concentrations near Km .
- Cellular Target Engagement : Employ NanoBRET™ to monitor target binding in live cells .
Advanced: How can cross-disciplinary approaches (e.g., chemical engineering) optimize large-scale synthesis?
Methodological Answer:
- Process Simulation (Aspen Plus): Model heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Membrane Separation : Purify intermediates using nanofiltration (MWCO 300–500 Da) to replace column chromatography .
- Powder Technology : Optimize micronization (e.g., jet milling) for formulations requiring high bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
